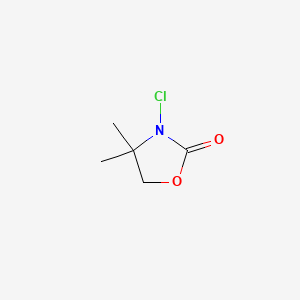

3-Chloro-4,4-dimethyl-2-oxazolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4,4-dimethyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Liquid Chromatography

3-Chloro-4,4-dimethyl-2-oxazolidinone can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This approach allows for scalable applications in preparative separation and pharmacokinetics, making it a valuable tool for isolating impurities in complex mixtures .

Microbial Disinfection

Bactericidal Activity

This compound has shown promising results as a disinfectant against various pathogens. Studies indicate that this compound exhibits significant bactericidal activity against Staphylococcus aureus , demonstrating its potential as an effective disinfectant in healthcare settings. Its effectiveness spans a range of pH levels and temperatures, making it suitable for diverse applications in microbial control .

Halogen Disinfectants

In comparative studies of organic N-halamine compounds, this compound was noted for its efficacy as a bactericide across varying conditions. It demonstrated considerable promise in high-temperature applications, suggesting its utility in environments where traditional disinfectants may fail .

Pharmaceutical Applications

Toxicological Studies

Research has evaluated the acute oral toxicity of this compound in laboratory settings. Findings from studies involving ICR mice provide insights into the safety profile of this compound when used in pharmaceutical formulations. Understanding its toxicological parameters is crucial for assessing its viability as a therapeutic agent .

Data Tables

| Pathogen | Concentration (mg/L) | Contact Time (min) | Efficacy (%) |

|---|---|---|---|

| Staphylococcus aureus | 100 | 10 | 99.9999 |

| Salmonella typhimurium | 200 | 15 | 99.9999 |

Case Studies

Case Study 1: Efficacy in Hospital Settings

In a controlled study conducted in a hospital environment, the application of this compound as a surface disinfectant resulted in a significant reduction of microbial load on surfaces commonly touched by patients and staff. The study highlighted its effectiveness against resistant strains of bacteria.

Case Study 2: Toxicity Assessment in Animal Models

A series of experiments assessed the acute toxicity of the compound using ICR mice. The results indicated that while there were observable effects at high doses, the compound exhibited a relatively safe profile at lower concentrations typically used in disinfection applications.

Propiedades

Número CAS |

58629-01-9 |

|---|---|

Fórmula molecular |

C5H8ClNO2 |

Peso molecular |

149.57 g/mol |

Nombre IUPAC |

3-chloro-4,4-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8ClNO2/c1-5(2)3-9-4(8)7(5)6/h3H2,1-2H3 |

Clave InChI |

HUPNLWZFGMGNKB-UHFFFAOYSA-N |

SMILES |

CC1(COC(=O)N1Cl)C |

SMILES canónico |

CC1(COC(=O)N1Cl)C |

Key on ui other cas no. |

58629-01-9 |

Sinónimos |

3-CDO 3-chloro-4,4-dimethyl-2-oxazolidinone agent I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.